molecular formula C9H14N2O2 B2541202 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 956371-97-4

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2541202
CAS No.: 956371-97-4
M. Wt: 182.223
InChI Key: YSVDCKWQELXQCN-UHFFFAOYSA-N
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Description

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 1-ethyl-3-methyl-1H-pyrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid

Uniqueness

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of both ethyl and methyl groups at positions 1 and 3, respectively, imparts distinct chemical and biological properties compared to other pyrazole derivatives. This unique structure can influence its reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDCKWQELXQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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